molecular formula C8H5Cl2FO2 B11719882 2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone

2',6'-Dichloro-3'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719882
M. Wt: 223.02 g/mol
InChI Key: NZOSEIRSTMDZNE-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of acetophenone, characterized by the presence of chlorine and fluorine atoms on the aromatic ring, along with a hydroxyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-fluoroacetophenone with appropriate reagents to introduce the hydroxyl group. For instance, the reaction of 2,6-dichloro-3-fluoroacetophenone with a base such as sodium hydroxide in the presence of a suitable solvent can yield the desired product .

Industrial Production Methods

Industrial production of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme-substrate binding or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dichloro-3’-fluoro-2-hydroxyacetophenone is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H5Cl2FO2

Molecular Weight

223.02 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H5Cl2FO2/c9-4-1-2-5(11)8(10)7(4)6(13)3-12/h1-2,12H,3H2

InChI Key

NZOSEIRSTMDZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CO)Cl

Origin of Product

United States

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